molecular formula C13H13N3O2S B249406 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

Katalognummer B249406
Molekulargewicht: 275.33 g/mol
InChI-Schlüssel: BDKLJPVJPGHSJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one, also known as HBTM, is a novel compound that has been gaining attention in the field of medicinal chemistry. HBTM is a triazole-based compound that has shown promising results in various biological assays.

Wirkmechanismus

The exact mechanism of action of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has been found to have various biochemical and physiological effects. For example, 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has also been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is its broad spectrum of biological activities. 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one. One direction is to further investigate the mechanism of action of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one and identify its molecular targets. Another direction is to optimize the synthesis method of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one in animal models and clinical trials. Finally, the potential use of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for various diseases, including neurodegenerative diseases, should be explored further.
Conclusion:
In conclusion, 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is a novel compound that has shown promising results in various biological assays. It has anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, and has potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one and to evaluate its safety and efficacy in animal models and clinical trials.

Synthesemethoden

The synthesis of 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one involves a multi-step process that starts with the reaction of 4-methyl-1H-1,2,4-triazole-5-thiol with propargyl bromide to obtain 4-(prop-2-yn-1-ylsulfanyl)-4-methyl-1H-1,2,4-triazole-5-thiol. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to obtain the final product, 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. 4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one has also been found to have neuroprotective effects and has shown potential as a treatment for neurodegenerative diseases.

Eigenschaften

Produktname

4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

Molekularformel

C13H13N3O2S

Molekulargewicht

275.33 g/mol

IUPAC-Name

4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C13H13N3O2S/c1-16-12(10-4-6-11(18)7-5-10)14-15-13(16)19-9-3-2-8-17/h4-7,14,17H,8-9H2,1H3

InChI-Schlüssel

BDKLJPVJPGHSJN-UHFFFAOYSA-N

Isomerische SMILES

CN1C(=C2C=CC(=O)C=C2)NN=C1SCC#CCO

SMILES

CN1C(=C2C=CC(=O)C=C2)NN=C1SCC#CCO

Kanonische SMILES

CN1C(=C2C=CC(=O)C=C2)NN=C1SCC#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.